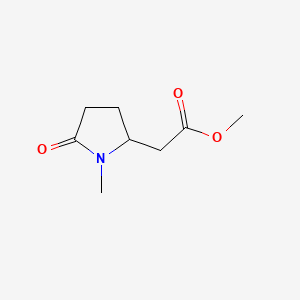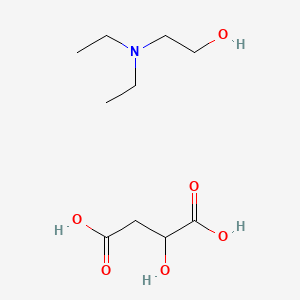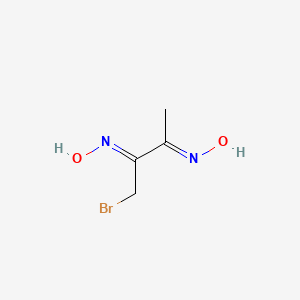![molecular formula C14H26O B15178160 2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane CAS No. 84029-91-4](/img/structure/B15178160.png)
2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2,6,6,9-tetramethylbicyclo[331]nonane is an organic compound with the molecular formula C14H26O It is a bicyclic structure with a methoxy group and four methyl groups attached to the nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,6,6,9-tetramethylbicyclo[3.3.1]nonane and methanol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the methoxylation process.
Catalysts: Catalysts such as sulfuric acid or sodium methoxide are commonly used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and continuous production.
Purification Techniques: Techniques such as distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens or nucleophiles are used in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The methoxy group and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane: The parent compound with a methoxy group.
2-Hydroxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane: A similar compound with a hydroxy group instead of a methoxy group.
2-Amino-2,6,6,9-tetramethylbicyclo[3.3.1]nonane: A compound with an amino group replacing the methoxy group.
Uniqueness
2-Methoxy-2,6,6,9-tetramethylbicyclo[331]nonane is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
84029-91-4 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H26O/c1-10-11-7-9-14(4,15-5)12(10)6-8-13(11,2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
HVCNHMFKCIERDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C1CCC2(C)C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



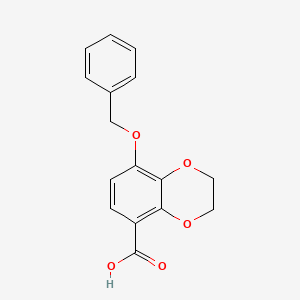
![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)

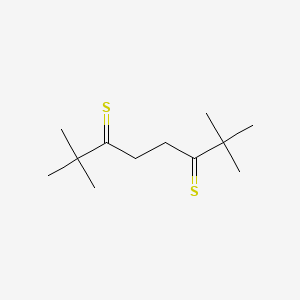
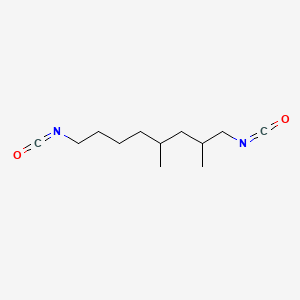

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)


![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
